In Vivo S180 Sarcoma Tumor Inhibition: Direct Head-to-Head Superiority Over Paclitaxel at Equivalent Dose
In a direct murine S180 sarcoma model, intravenous administration of 10-Deacetyl-7-xylosyl paclitaxel at 10 mg/kg produced a tumor inhibition rate of 68.2%, compared to 59.4% for the positive control paclitaxel at the identical 10 mg/kg dose [1]. This 8.8 percentage-point absolute advantage (14.8% relative improvement) was the first demonstration that 10-DAXP possesses measurable in vivo antitumor activity superior to its parent compound under identical dosing conditions. The comparison is within-study and dose-matched, eliminating inter-laboratory variability.
| Evidence Dimension | In vivo tumor inhibition rate (S180 sarcoma murine model) |
|---|---|
| Target Compound Data | 68.2% tumor inhibition rate at 10 mg/kg i.v. |
| Comparator Or Baseline | Paclitaxel: 59.4% tumor inhibition rate at 10 mg/kg i.v. |
| Quantified Difference | Absolute difference: +8.8 percentage points; relative improvement: 14.8% over paclitaxel |
| Conditions | Murine S180 sarcoma xenograft model; intravenous administration; 10 mg/kg dose for both compounds; same study |
Why This Matters
This is the only published direct, same-study, dose-matched in vivo efficacy comparison between 10-DAXP and paclitaxel, providing procurement decision-makers with statistically meaningful antitumor superiority data rather than potency extrapolation from disparate assays.
- [1] Jiang S. Study on 7-xylosyl-10-deacetylpaclitaxel Antitumor Activity and Mechanism. Dissertation. Northeast Forestry University, Harbin, China. CNKI Database. S180 tumor inhibition: 68.2% (10-DAXP) vs. 59.4% (paclitaxel) at 10 mg/kg i.v. View Source
